ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures.
Acylation: The carboxylate ester group can be acylated to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include various pyrano[2,3-d]pyrimidine derivatives, which have been shown to possess significant biological activities .
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can act as nucleophiles, participating in reactions with electrophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-21-17(20)14-10(2)22-16(19)13(9-18)15(14)11-5-7-12(23-3)8-6-11/h5-8,15H,4,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRZFJZIFZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)SC)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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